![molecular formula C17H14FN3O2S B2813879 4-(2-fluorophenyl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 1021060-67-2](/img/structure/B2813879.png)
4-(2-fluorophenyl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a pyrrolopyrimidinedione derivative, which is a class of compounds known for their wide range of biological activities . The molecule contains a fluorophenyl group, a thiophenylmethyl group, and a tetrahydropyrrolopyrimidinedione core.
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, includes a pyrrolo[3,4-d]pyrimidine core, which is a bicyclic structure consisting of a pyrimidine ring fused with a pyrrole ring. Attached to this core are a fluorophenyl group and a thiophenylmethyl group .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present in the molecule. The pyrrolopyrimidinedione core, the fluorophenyl group, and the thiophenylmethyl group would all contribute to its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atom could enhance the compound’s lipophilicity, potentially affecting its absorption and distribution in the body .Wissenschaftliche Forschungsanwendungen
Inhibitory Activity
One application of similar compounds to 4-(2-fluorophenyl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione involves their use as inhibitors. Specifically, they have been employed as inhibitors of human neutrophil elastase for treating diseases or conditions involving HNE activity. They may have applications in topical pulmonary treatment via inhalation. Their potency was determined in assays involving a fluorescent peptide substrate (Expert Opinion on Therapeutic Patents, 2009).
Polymer Synthesis and Properties
These compounds have been utilized in the synthesis and characterization of polymers. For instance, polymers with 1,3,4,6-tetraarylated pyrrolo[3,2-b]pyrrole-2,5-dione (isoDPP) units in the main chain exhibited distinct properties. The resulting polymers were deeply colored, soluble in common organic solvents, and displayed certain molecular weights (Macromolecules, 2012).
Electron Transport Layer in Solar Cells
Novel alcohol-soluble n-type conjugated polyelectrolytes, which include derivatives of diketopyrrolopyrrole (DPP) backbone, have been synthesized for use as an electron transport layer in inverted polymer solar cells. Their electron-deficient nature and planar structure endow them with high conductivity and electron mobility, significantly enhancing the power conversion efficiency of the devices (Macromolecules, 2015).
Electrochromic Properties
Derivatives of this compound have been studied for their electrochromic properties. For example, 1-(4-fluorophenyl)-2,5-di(thiophen-2-yl)-1H-pyrrole was synthesized and polymerized, showing potential for use in electrochromic devices (ECDs). The ECDs demonstrated switchable optical properties and rapid response times (Materials Chemistry and Physics, 2007).
Anticancer and Antimicrobial Applications
Some derivatives have been synthesized for potential biological applications. For instance, substituted thienopyrimidines were synthesized and evaluated for their antibacterial properties. These compounds could have significant implications in the field of medicine, particularly in the development of new antibacterial agents (Asian Journal of Research in Chemistry, 2013).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(2-fluorophenyl)-6-(thiophen-2-ylmethyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O2S/c18-12-6-2-1-5-11(12)15-14-13(19-17(23)20-15)9-21(16(14)22)8-10-4-3-7-24-10/h1-7,15H,8-9H2,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSYCUAXJQSMRIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(NC(=O)N2)C3=CC=CC=C3F)C(=O)N1CC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

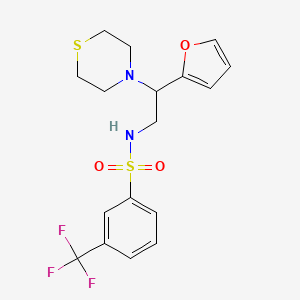

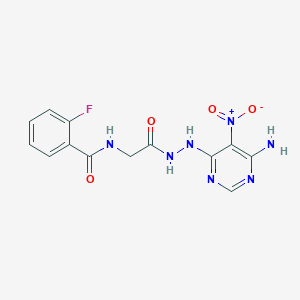
![4-[Cyclopropyl-[6-(dimethylamino)pyrimidin-4-yl]amino]-N-(4-fluorophenyl)piperidine-1-carboxamide](/img/structure/B2813802.png)
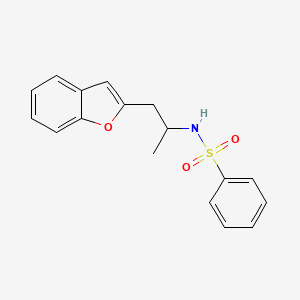
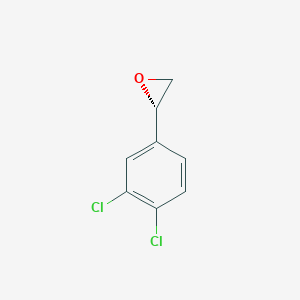
![(E)-N'-(3-(N,N-diethylsulfamoyl)phenyl)-1H-benzo[d]imidazole-2-carbohydrazonoyl cyanide](/img/structure/B2813811.png)
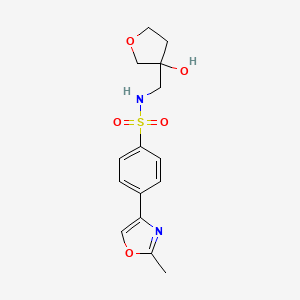
![{[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate](/img/structure/B2813813.png)
![2-fluoro-4-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyridine](/img/structure/B2813814.png)
![Tert-butyl 3-[[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]methyl]azetidine-1-carboxylate](/img/structure/B2813815.png)
![4-Ethyl-5-fluoro-6-[2-(1-methylpyrazol-4-yl)piperidin-1-yl]pyrimidine](/img/structure/B2813816.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2813817.png)
![5-amino-N-(2-phenylethyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2813819.png)